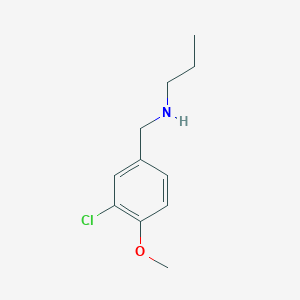
N-(3-chloro-4-methoxybenzyl)-N-propylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-4-methoxybenzyl)-N-propylamine, also known as Ro 4-1284, is a chemical compound that has been studied for its potential use in various scientific applications. It is a selective inhibitor of the enzyme monoamine oxidase B (MAO-B), which plays a role in the breakdown of dopamine and other neurotransmitters in the brain. In
Aplicaciones Científicas De Investigación
N-(3-chloro-4-methoxybenzyl)-N-propylamine has been studied for its potential use in various scientific applications. One of the main areas of research has been in the field of neuroscience, where it has been used to study the role of MAO-B in the brain. MAO-B inhibitors like N-(3-chloro-4-methoxybenzyl)-N-propylamine have been shown to increase the levels of dopamine in the brain, which can have therapeutic effects for conditions such as Parkinson's disease.
Mecanismo De Acción
N-(3-chloro-4-methoxybenzyl)-N-propylamine works by selectively inhibiting the enzyme MAO-B, which is responsible for breaking down dopamine and other neurotransmitters in the brain. By inhibiting this enzyme, the levels of dopamine in the brain are increased, which can have therapeutic effects for conditions such as Parkinson's disease.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(3-chloro-4-methoxybenzyl)-N-propylamine are largely related to its inhibition of MAO-B. By increasing the levels of dopamine in the brain, it can improve motor function in patients with Parkinson's disease. It has also been studied for its potential use in treating depression and anxiety, although more research is needed in this area.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(3-chloro-4-methoxybenzyl)-N-propylamine in lab experiments is its selectivity for MAO-B. This allows researchers to study the specific effects of inhibiting this enzyme without affecting other neurotransmitters in the brain. However, one limitation is that it may not be suitable for all types of experiments, as its effects are largely limited to dopamine and other neurotransmitters that are broken down by MAO-B.
Direcciones Futuras
There are several future directions for research on N-(3-chloro-4-methoxybenzyl)-N-propylamine. One area of interest is its potential use in treating other neurological conditions such as Alzheimer's disease. It has also been studied for its potential use in treating drug addiction, as it may be able to reduce cravings for drugs like cocaine and methamphetamine. Additionally, more research is needed to fully understand the biochemical and physiological effects of this compound, as well as its potential side effects and limitations.
Métodos De Síntesis
The synthesis of N-(3-chloro-4-methoxybenzyl)-N-propylamine involves the reaction of 3-chloro-4-methoxybenzaldehyde with propylamine in the presence of a reducing agent such as sodium borohydride. This results in the formation of the desired product, which can be purified through various methods such as column chromatography or recrystallization.
Propiedades
Nombre del producto |
N-(3-chloro-4-methoxybenzyl)-N-propylamine |
|---|---|
Fórmula molecular |
C11H16ClNO |
Peso molecular |
213.7 g/mol |
Nombre IUPAC |
N-[(3-chloro-4-methoxyphenyl)methyl]propan-1-amine |
InChI |
InChI=1S/C11H16ClNO/c1-3-6-13-8-9-4-5-11(14-2)10(12)7-9/h4-5,7,13H,3,6,8H2,1-2H3 |
Clave InChI |
KOCKDBQXQJUVGF-UHFFFAOYSA-N |
SMILES |
CCCNCC1=CC(=C(C=C1)OC)Cl |
SMILES canónico |
CCCNCC1=CC(=C(C=C1)OC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(benzyloxy)-5-chloro-3-methoxybenzyl]-N-methylamine](/img/structure/B271623.png)
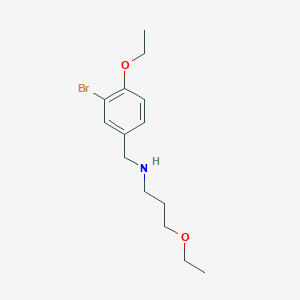
![N-(cyclohexylmethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]amine](/img/structure/B271627.png)
![1-{[2-(Benzyloxy)-5-chloro-3-methoxybenzyl]amino}propan-2-ol](/img/structure/B271628.png)
![1-[(5-Chloro-2-ethoxy-3-methoxybenzyl)amino]-2-propanol](/img/structure/B271630.png)
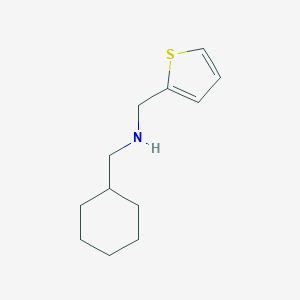
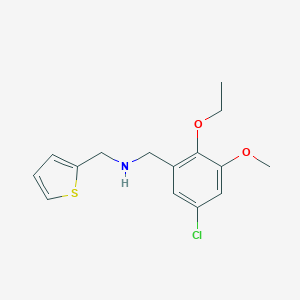
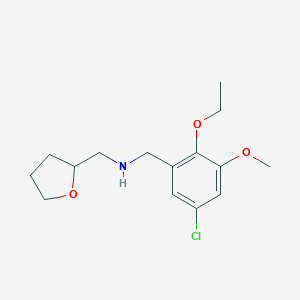
![2-[(5-Bromo-2-ethoxy-3-methoxybenzyl)amino]-1-butanol](/img/structure/B271634.png)
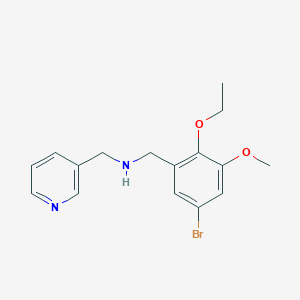
![2-{2-[(3-Bromo-4-ethoxybenzyl)amino]ethoxy}ethanol](/img/structure/B271642.png)
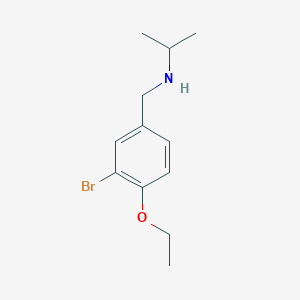
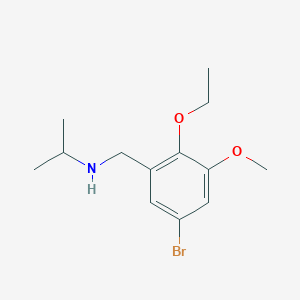
![N-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methyl}-N-[3-(1H-imidazol-1-yl)propyl]amine](/img/structure/B271646.png)